ethyl (Z)-3-pentenoate
Description
Structure
3D Structure
Properties
Molecular Formula |
C7H12O2 |
|---|---|
Molecular Weight |
128.17 g/mol |
IUPAC Name |
ethyl (Z)-pent-3-enoate |
InChI |
InChI=1S/C7H12O2/c1-3-5-6-7(8)9-4-2/h3,5H,4,6H2,1-2H3/b5-3- |
InChI Key |
UMLQAWUDAFCGGS-HYXAFXHYSA-N |
Isomeric SMILES |
CCOC(=O)C/C=C\C |
Canonical SMILES |
CCOC(=O)CC=CC |
Origin of Product |
United States |
Synthetic Methodologies and Stereoselective Approaches to Ethyl Z 3 Pentenoate
Established Synthetic Routes for Pentenoate Esters
General methodologies for the synthesis of pentenoate esters provide the foundation for developing more complex stereoselective approaches. These routes often involve classical organic reactions that can be adapted to favor the formation of the desired ester, though they may not inherently provide high (Z)-selectivity.
Olefination Strategies for (Z)-Alkenes
Olefination reactions, which form carbon-carbon double bonds, are a cornerstone of alkene synthesis. The Wittig reaction and its modifications are particularly relevant for the synthesis of (Z)-alkenes. In the classic Wittig reaction, the use of non-stabilized ylides under salt-free conditions typically favors the formation of the (Z)-isomer. However, the separation of the desired alkene from the triphenylphosphine (B44618) oxide byproduct can be challenging.
The Horner-Wadsworth-Emmons (HWE) reaction, a modification of the Wittig reaction, offers a significant advantage in this regard as the phosphate (B84403) byproduct is water-soluble and easily removed. wikipedia.org While the standard HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, specific modifications have been developed to achieve high (Z)-selectivity. nih.govwikipedia.org
Organometallic Reagent Applications in Alkenoate Synthesis
Organometallic reagents play a crucial role in modern organic synthesis, offering unique pathways to construct carbon-carbon bonds. chemistrysteps.comchem-station.com In the context of alkenoate synthesis, organocuprates (Gilman reagents) are particularly noteworthy. These reagents can undergo conjugate addition (1,4-addition) to α,β-unsaturated carbonyl compounds. chemistrysteps.comchem-station.comyoutube.commasterorganicchemistry.comorganicchemistrytutor.com For the synthesis of a 3-pentenoate structure, a potential route could involve the conjugate addition of a methyl organocuprate to ethyl propiolate. This approach would be expected to yield the (Z)-isomer predominantly due to the syn-addition of the organometallic reagent across the alkyne.
The reactivity of organometallic reagents is highly dependent on the metal and the reaction conditions. While Grignard and organolithium reagents are highly reactive, they tend to undergo 1,2-addition to the carbonyl group of α,β-unsaturated esters, which would not lead to the desired 3-pentenoate structure from an appropriate precursor. chemistrysteps.com
Development of Stereoselective Syntheses for the (Z)-Isomer
Achieving high selectivity for the less stable (Z)-isomer requires specialized synthetic strategies that kinetically favor its formation over the (E)-isomer.
Z-Selective Horner-Wadsworth-Emmons Reactions and Related Approaches
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for alkene synthesis, and significant efforts have been dedicated to modifying it for high (Z)-selectivity. nih.govwikipedia.org The Still-Gennari modification is a prominent example of a (Z)-selective HWE reaction. bohrium.comtcichemicals.comresearchgate.net This method utilizes phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with strong, non-coordinating bases like potassium hexamethyldisilazide (KHMDS) and a crown ether at low temperatures. nih.govenamine.netyoutube.com The electron-withdrawing nature of the fluoroalkoxy groups on the phosphorus atom alters the reaction pathway, favoring the kinetic formation of the (Z)-alkene. nih.gov
The reaction of an appropriate phosphonate (B1237965), such as ethyl bis(2,2,2-trifluoroethyl)phosphonoacetate, with propanal under Still-Gennari conditions would be a direct route to ethyl (Z)-3-pentenoate. The high (Z)-selectivity of this reaction is a key advantage for accessing the thermodynamically less stable isomer.
| Aldehyde | Phosphonate Reagent | Base/Conditions | Z:E Ratio | Yield (%) | Reference |
|---|---|---|---|---|---|
| p-Tolualdehyde | Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate | KOt-Bu, 18-crown-6, THF, -78 °C to rt | 15.5:1 | 78 | tcichemicals.com |
| Benzaldehyde | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH, THF, -78 °C to rt | 97:3 | 99 | nih.gov |
| Octanal | Ethyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate | NaH, THF, -78 °C to rt | 88:12 | 91 | nih.gov |
Catalytic Isomerization for Z-Alkene Configuration Control
An alternative approach to obtaining (Z)-alkenes is through the isomerization of the more readily available (E)-isomer. This contra-thermodynamic process requires a catalyst to overcome the energy barrier between the two isomers. Photocatalytic methods have emerged as a powerful tool for achieving E-to-Z isomerization under mild conditions. These reactions often utilize a photosensitizer that, upon irradiation with light of a specific wavelength, can transfer energy to the (E)-alkene, promoting its conversion to the (Z)-isomer.
The photostationary state (the equilibrium ratio of Z:E isomers under photochemical conditions) is dependent on the specific substrate, photosensitizer, and solvent used. For some pentenoate esters, irradiation in the presence of a photosensitizer like benzophenone (B1666685) or in a solvent that can act as a sensitizer, such as acetone, has been shown to induce isomerization. While this method can provide access to the (Z)-isomer, achieving high selectivity can be challenging, and the separation of the isomers may be required.
| Pentenoate Ester | Sensitizer | Solvent | (Z/E) Ratio at Photostationary State | Reference |
|---|---|---|---|---|
| Chiral 2-pentenoate ester 1 | Acetone | Acetone | 0.6 | |
| Chiral 2-pentenoate ester 2 | Benzophenone | Acetonitrile (B52724) | 0.7 | |
| Chiral aminopentenoate ester 3 | Acetone | Acetone | 3.5 |
Stereocontrolled Functionalization of Precursors
The generation of the Z-configured double bond in this compound is often achieved through olefination reactions where the stereochemical outcome is directed by the choice of reagents and reaction conditions. One of the most powerful methods for creating Z-alkenes is the Wittig reaction and its modifications.
The Still-Gennari olefination , a modification of the Horner-Wadsworth-Emmons (HWE) reaction, is particularly effective for producing Z-α,β-unsaturated esters. This method employs phosphonate reagents with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate, in combination with strong, non-coordinating bases like potassium bis(trimethylsilyl)amide (KHMDS) and an additive such as 18-crown-6. The electron-withdrawing nature of the fluoroalkoxy groups on the phosphorus atom favors the kinetic formation of the Z-olefin. For the synthesis of this compound, this would involve the reaction of a suitable phosphonate with propanal. The conditions are optimized to suppress equilibration to the thermodynamically more stable E-isomer, resulting in high Z:E selectivity.
Table 1: Comparison of HWE Modifications for Z-Selective Olefination
| Method | Phosphonate Reagent Type | Typical Base | Key Feature | Predominant Isomer |
| Standard HWE | Trialkylphosphonoacetate | NaH, NaOEt | Thermodynamically controlled | E-alkene |
| Still-Gennari | Bis(trifluoroethyl)phosphonoacetate | KHMDS / 18-crown-6 | Kinetically controlled, electron-withdrawing groups | Z-alkene |
| Ando | Diarylphosphonoacetate | KHMDS | Kinetically controlled, bulky aryl groups | Z-alkene |
Catalytic Systems in this compound Synthesis
Catalysis is central to the efficient and selective synthesis of this compound, with different catalysts enabling distinct bond-forming strategies.
Transition metal catalysis offers powerful methods for C-C bond formation, although specific applications for a relatively simple molecule like this compound are less commonly documented than for more complex structures. However, principles from well-established cross-coupling reactions are applicable. Nickel-catalyzed cross-coupling reactions, for instance, are effective for forming C(sp²)-C(sp³) bonds. A hypothetical approach to this compound could involve the coupling of a (Z)-1-halopropene with an appropriate ethyl acetate (B1210297) enolate equivalent or a related nucleophile. Nickel catalysts are known to be effective in coupling reactions involving alkenyl electrophiles.
Palladium-catalyzed reactions also represent a viable, though less direct, route. For example, palladium-catalyzed α,β-dehydrogenation of a saturated ester precursor could potentially yield the unsaturated product, although controlling the Z/E selectivity in such an elimination process can be challenging without specific directing groups. More sophisticated palladium-catalyzed methods involve the functionalization of pentenoic acid isomers, demonstrating the metal's versatility in manipulating unsaturated systems. The choice of ligands is crucial in directing the regioselectivity and stereoselectivity of these transformations.
Acid catalysis is prominently featured in the Johnson-Claisen rearrangement , a reliable method for synthesizing γ,δ-unsaturated esters like this compound. This reaction involves heating an allylic alcohol with an orthoester, such as triethyl orthoacetate, in the presence of a weak acid catalyst like propionic acid.
The mechanism proceeds through an initial acid-catalyzed formation of a mixed ketene (B1206846) acetal (B89532) from the allylic alcohol and the orthoester. This intermediate then undergoes a concerted, thermally-driven-sigmatropic rearrangement through a chair-like transition state to form the γ,δ-unsaturated ester. The stereochemistry of the newly formed double bond is reliably controlled by the geometry of the transition state. To synthesize this compound specifically, one would start with (Z)-crotyl alcohol.
Reaction Scheme: Johnson-Claisen Rearrangement (Z)-Crotyl alcohol + Triethyl orthoacetate --(Propionic Acid, Δ)--> this compound + 2 Ethanol (B145695)
This method is highly effective, though it often requires high temperatures (100–200 °C) to proceed at a reasonable rate.
Applying the principles of green chemistry to the synthesis of this compound aims to reduce environmental impact by improving efficiency and minimizing hazardous substances.
Atom Economy : This principle favors synthetic methods that maximize the incorporation of reactant atoms into the final product. Rearrangement reactions, such as the Johnson-Claisen rearrangement, exhibit excellent atom economy as all atoms of the key precursor (the mixed ketene acetal) are incorporated into the product. In contrast, olefination reactions like the Wittig or Still-Gennari methods have poorer atom economy due to the formation of stoichiometric byproducts (e.g., triphenylphosphine oxide or phosphate salts).
Table 2: Atom Economy Comparison of Synthetic Methods
| Synthetic Method | Key Reactants | Key Byproducts | Atom Economy | Green Advantage/Disadvantage |
| Johnson-Claisen | Allylic Alcohol, Orthoester | Ethanol | High | High atom economy, but often requires high energy input (heat). |
| Still-Gennari | Aldehyde, Phosphonate | Phosphate Salt, Crown Ether | Low | Low atom economy due to stoichiometric byproduct; uses strong bases. |
Catalysis : The use of catalytic reagents is superior to stoichiometric ones. The Johnson-Claisen rearrangement uses only a catalytic amount of weak acid, aligning with this principle. Transition metal-catalyzed cross-coupling reactions also adhere to this, using small amounts of palladium or nickel to achieve the transformation.
Safer Solvents and Auxiliaries : Green chemistry encourages the use of less hazardous solvents. Research into performing esterification and other reactions in greener solvents like acetonitrile or even under solvent-free conditions is an active area of development. For instance, modified Steglich esterifications have been successfully performed in acetonitrile, avoiding common hazardous solvents like dichloromethane. Similarly, exploring microwave-assisted heating for the Johnson-Claisen rearrangement can dramatically reduce reaction times and potentially the need for high-boiling solvents.
Energy Efficiency : Conducting reactions at ambient temperature and pressure is ideal. While the Johnson-Claisen rearrangement traditionally requires high heat, the development of more active catalytic systems or the use of microwave irradiation can lower the energy requirements. Enzymatic esterifications represent an excellent green alternative, proceeding at mild conditions, though their application must be tailored to the specific substrate.
By evaluating synthetic routes through the lens of these principles, more sustainable and efficient methods for producing this compound can be developed.
Chemical Reactivity and Transformation Studies of Ethyl Z 3 Pentenoate
Fundamental Reaction Pathways
The reactivity of ethyl (Z)-3-pentenoate is governed by the interplay of its ester and olefinic moieties. Understanding its behavior under various reaction conditions is crucial for its application in synthetic chemistry.
Hydrolytic Cleavage Mechanisms
The ester functionality in this compound is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield a carboxylic acid and an alcohol. This process can be catalyzed by either acid or base.
Acid-Catalyzed Hydrolysis: In the presence of a dilute acid, such as hydrochloric acid or sulfuric acid, the hydrolysis of this compound is a reversible process. libretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of ethanol (B145695) yield (Z)-3-pentenoic acid and regenerate the acid catalyst. libretexts.org To drive the equilibrium towards the products, a large excess of water is typically employed. libretexts.org
Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, using a reagent like sodium hydroxide (B78521), the hydrolysis of this compound is an irreversible reaction. chemistrysteps.com The hydroxide ion, a strong nucleophile, directly attacks the carbonyl carbon, forming a tetrahedral intermediate. The elimination of the ethoxide ion then occurs, which subsequently deprotonates the newly formed carboxylic acid. This final acid-base step is essentially irreversible and drives the reaction to completion, forming the carboxylate salt of (Z)-3-pentenoic acid. chemistrysteps.com
| Reaction | Catalyst | General Products | Key Feature |
| Acid-Catalyzed Hydrolysis | H₃O⁺ | (Z)-3-Pentenoic acid, Ethanol | Reversible |
| Base-Catalyzed Hydrolysis | OH⁻ | Salt of (Z)-3-Pentenoic acid, Ethanol | Irreversible |
Oxidative Transformations to Carboxylic Acids and Ketones
The carbon-carbon double bond in this compound is a site for oxidative cleavage. Ozonolysis is a powerful method for this transformation, leading to the formation of smaller carbonyl compounds. wikipedia.org
The reaction proceeds via the Criegee mechanism, where ozone adds across the double bond to form an unstable primary ozonide (molozonide). This intermediate rearranges to a more stable secondary ozonide (trioxolane). wikipedia.org The work-up conditions following the formation of the ozonide determine the final products.
Reductive Work-up: Treatment of the ozonide with a mild reducing agent, such as dimethyl sulfide (B99878) (DMS) or zinc and water, cleaves the ozonide to yield aldehydes or ketones. masterorganicchemistry.com For this compound, this would result in the formation of propanal and ethyl glyoxylate (B1226380).
Oxidative Work-up: If the ozonide is treated with an oxidizing agent, such as hydrogen peroxide (H₂O₂), any aldehydes formed are further oxidized to carboxylic acids. masterorganicchemistry.com In the case of this compound, this would lead to propanoic acid and the corresponding carboxylic acid derivative of the ethyl glyoxylate moiety.
| Work-up Condition | Reagent | Products from this compound |
| Reductive | Dimethyl Sulfide (DMS) or Zn/H₂O | Propanal, Ethyl glyoxylate |
| Oxidative | Hydrogen Peroxide (H₂O₂) | Propanoic acid, Oxalic acid derivative |
Reductive Conversions of Ester and Olefinic Moieties
Both the ester and the double bond in this compound can be reduced under different conditions.
Reduction of the Olefinic Moiety: The carbon-carbon double bond can be selectively reduced without affecting the ester group. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel (Ni) with hydrogen gas is a common method. This process, known as 1,4-reduction for α,β-unsaturated esters, results in the formation of ethyl pentanoate. mdpi.com Other reagents, such as sodium borohydride (B1222165) in the presence of certain transition metal salts (e.g., BiCl₃), can also achieve selective reduction of the C=C bond in α,β-unsaturated esters. tandfonline.com
Reduction of the Ester Moiety: The ester group can be reduced to a primary alcohol. This typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). This reagent will also reduce the carbon-carbon double bond. Therefore, the reduction of this compound with LiAlH₄ would yield pentan-1-ol. To selectively reduce the ester in the presence of the double bond, a two-step process involving protection of the double bond might be necessary.
| Functional Group | Reagent | Product | Selectivity |
| C=C Double Bond | H₂ / Pd/C | Ethyl pentanoate | High for C=C bond |
| Ester Group & C=C Double Bond | LiAlH₄ | Pentan-1-ol | Reduces both groups |
Derivatization Strategies and Functional Group Interconversions
The functional groups of this compound can be modified to create a variety of derivatives.
Nucleophilic Substitution Reactions at the Ester Group
The ester group undergoes nucleophilic acyl substitution, where the ethoxy group is replaced by another nucleophile. masterorganicchemistry.com A key example of this is transesterification.
Transesterification: This reaction involves the conversion of one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. For instance, reacting this compound with methanol (B129727) in the presence of a catalyst like sodium methoxide (B1231860) would produce mthis compound and ethanol. This reaction is typically an equilibrium process, and an excess of the reactant alcohol is used to drive it to completion.
Reactions Involving the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions.
Epoxidation: The double bond can be converted into an epoxide, a three-membered ring containing an oxygen atom. This is commonly achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). leah4sci.com The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond. masterorganicchemistry.com The product of the epoxidation of this compound would be ethyl (Z)-3,4-epoxypentanoate.
Hydroboration-Oxidation: This two-step reaction sequence can be used to form an alcohol from the alkene. Hydroboration involves the addition of borane (B79455) (BH₃) across the double bond, followed by oxidation with hydrogen peroxide and a base. wikipedia.org This reaction follows anti-Markovnikov regioselectivity, meaning the hydroxyl group adds to the less substituted carbon of the double bond. masterorganicchemistry.com For this compound, this would result in the formation of ethyl 3-hydroxypentanoate.
Michael Addition: As an α,β-unsaturated ester, this compound can act as a Michael acceptor. This involves the 1,4-conjugate addition of a nucleophile (Michael donor) to the β-carbon of the unsaturated system. wikipedia.org A wide range of nucleophiles, including enolates, amines, and thiols, can be used. masterorganicchemistry.com For example, the reaction with an amine would lead to the formation of a β-amino ester.
Diels-Alder Reaction: The double bond in this compound can act as a dienophile in a Diels-Alder reaction, a [4+2] cycloaddition with a conjugated diene. organic-chemistry.org This reaction forms a six-membered ring. The presence of the electron-withdrawing ester group activates the double bond for this reaction. libretexts.org The reaction is stereospecific, with the stereochemistry of the dienophile being retained in the product. libretexts.org
| Reaction | Reagent(s) | Product Type |
| Epoxidation | m-CPBA | Epoxide |
| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Alcohol (anti-Markovnikov) |
| Michael Addition | Nucleophile (e.g., R₂NH) | β-substituted ester |
| Diels-Alder Reaction | Conjugated diene | Cyclohexene derivative |
Conjugate Addition Reactions and Derivatives
This compound, as an α,β-unsaturated ester, is susceptible to conjugate addition, also known as Michael addition. wikipedia.org This class of reactions involves the addition of a nucleophile to the β-carbon of the carbon-carbon double bond, which is rendered electrophilic by the electron-withdrawing nature of the adjacent ester group. masterorganicchemistry.com This process is a powerful tool for carbon-carbon and carbon-heteroatom bond formation, leading to a diverse array of functionalized derivatives. wikipedia.org
A variety of nucleophiles can participate in conjugate addition reactions with substrates like this compound. These include "soft" nucleophiles, which preferentially attack the β-carbon (1,4-addition) rather than the carbonyl carbon (1,2-addition). jove.com Common classes of nucleophiles and the resulting derivatives are detailed below:
Organocuprates: Lithium dialkylcuprates (R₂CuLi), often called Gilman reagents, are highly effective for delivering alkyl or aryl groups to the β-position of α,β-unsaturated esters. ucalgary.camasterorganicchemistry.com The reaction with this compound would yield a substituted pentanoate ester. For instance, the reaction with lithium dimethylcuprate would produce ethyl 3-methylpentanoate. These reactions are valued for their high efficiency and selectivity for 1,4-addition over the competing 1,2-addition. wikipedia.org
Amines: Primary and secondary amines are common nucleophiles in aza-Michael additions. researchgate.net The reaction of an amine with this compound would lead to the formation of β-amino esters. In some cases, if the nucleophile contains another reactive functional group, the initial conjugate addition can be followed by a subsequent intramolecular cyclization, leading to heterocyclic structures like N-substituted pyrrolidones. nih.gov
Enolates: Carbon nucleophiles derived from 1,3-dicarbonyl compounds (e.g., malonic esters, β-ketoesters) are classic Michael donors. wikipedia.org The addition of diethyl malonate, for example, to this compound in the presence of a base would form a 1,5-dicarbonyl compound after protonation. masterorganicchemistry.com
The products of these conjugate additions are valuable synthetic intermediates. For example, the resulting esters can be hydrolyzed to the corresponding carboxylic acids or reduced to alcohols, providing access to a wide range of functionalized molecules.
Table 1: Examples of Conjugate Addition Reactions with α,β-Unsaturated Esters
| Nucleophile (Michael Donor) | Reagent Example | Product Class | Resulting Derivative Example |
|---|---|---|---|
| Organocuprate | Lithium Dimethylcuprate ((CH₃)₂CuLi) | β-Alkylated Ester | Ethyl 3-methylpentanoate |
| Amine | Ethylamine (CH₃CH₂NH₂) | β-Amino Ester | Ethyl 3-(ethylamino)pentanoate |
| Thiol | Ethanethiol (CH₃CH₂SH) | β-Thioether Ester | Ethyl 3-(ethylthio)pentanoate |
| Enolate | Sodium diethyl malonate (NaCH(CO₂Et)₂) | 1,5-Dicarbonyl Compound | Diethyl 2-(1-(ethoxycarbonyl)propyl)malonate |
Mechanistic Investigations of Reaction Pathways
Elucidation of Reaction Kinetics and Thermodynamic Parameters
The outcome of reactions involving α,β-unsaturated systems like this compound is often governed by a competition between kinetic and thermodynamic control. libretexts.org
Kinetic Control: At lower reaction temperatures, the product that is formed fastest (i.e., via the pathway with the lowest activation energy) will predominate. pressbooks.pub In the context of nucleophilic additions, 1,2-addition to the carbonyl group is often kinetically favored because the carbonyl carbon is inherently more electrophilic. jove.com The formation of the kinetic product is typically irreversible under these conditions. libretexts.org
Thermodynamic Control: At higher temperatures, the reaction system has enough energy to overcome the activation barriers for both forward and reverse reactions, allowing an equilibrium to be established. libretexts.org Under these conditions, the most stable product will be the major product. Conjugate addition (1,4-addition) products are generally more thermodynamically stable because they retain the strong carbon-oxygen double bond at the expense of the weaker carbon-carbon pi bond. jove.com
The choice of nucleophile also plays a critical role. "Hard," highly reactive nucleophiles like organolithium reagents tend to favor the faster, kinetically controlled 1,2-addition. In contrast, "soft," less basic nucleophiles like organocuprates, amines, and thiols favor the thermodynamically controlled 1,4-addition pathway. jove.com
For the Z/E isomerization process, thermodynamic parameters determine the equilibrium position. Generally, the E (trans) isomer of α,β-unsaturated esters is thermodynamically more stable than the Z (cis) isomer due to reduced steric strain. However, the energy difference can be small, and the equilibrium can be influenced by factors such as solvent and substitution patterns. Photocatalytic methods can be employed to drive the isomerization towards the less stable Z-isomer, a contra-thermodynamic process. nih.govelsevierpure.com Quantum-chemical methods have been used to calculate thermodynamic parameters for the isomerization of similar unsaturated acids, showing that while the position of the double bond along a chain has a minor effect on stability, the cis/trans configuration is significant. nih.gov
Table 2: Factors Influencing Kinetic vs. Thermodynamic Product Distribution
| Factor | Favors Kinetic Product (1,2-Addition) | Favors Thermodynamic Product (1,4-Addition) |
|---|---|---|
| Temperature | Low (irreversible conditions) | High (reversible, equilibrium conditions) |
| Nucleophile Type | Strong, "Hard" (e.g., Grignard, Organolithium) | Weak, "Soft" (e.g., Organocuprates, Amines, Thiols) |
| Reaction Time | Short | Long (to allow for equilibrium) |
| Product Stability | Less stable product | More stable product |
| Activation Energy | Lower activation energy pathway | Higher activation energy pathway (may be reversible) |
Stereochemical Course of Transformations and Isomerization Dynamics
The stereochemistry of the double bond in this compound is a critical factor in its reactivity and can influence the stereochemical outcome of its transformations.
The addition of nucleophiles to the double bond can create one or more new stereocenters. The stereochemical course of such reactions depends on the reaction mechanism and the presence of chiral influences. For example, asymmetric Michael additions, which use chiral catalysts or auxiliaries, can achieve high levels of stereoselectivity, yielding products with a specific configuration at the newly formed stereocenters. nih.gov The geometry of the starting alkene (Z vs. E) can play a significant role in determining the diastereoselectivity of the addition.
The (Z) configuration of this compound is generally the thermodynamically less stable geometry compared to its (E) counterpart due to greater steric hindrance. youtube.com The interconversion between these two isomers, or isomerization, is a key dynamic process. This isomerization can be induced by several methods:
Thermal Isomerization: Heating can provide the energy needed to overcome the rotational barrier of the double bond, leading to an equilibrium mixture that typically favors the more stable (E)-isomer.
Acid-Catalyzed Isomerization: In the presence of acid, protonation of the carbonyl oxygen can facilitate rotation around the Cα-Cβ bond in the resulting intermediate, leading to isomerization.
Photochemical Isomerization: Irradiation with light, often in the presence of a photosensitizer, can promote the molecule to an excited state where the rotational barrier is lower. documentsdelivered.com This allows for conversion between isomers. Photocatalysis can be used to enrich the photostationary state with the thermodynamically less favored (Z)-isomer. researchgate.net Studies on related α,β-unsaturated esters have shown that E/Z isomerization is a key step in certain photochemical transformations, such as the contra-thermodynamic shift of the double bond position. nih.govacs.org The exact ratio of isomers at the photostationary state depends on the excitation wavelength and the molar absorptivities of the isomers. d-nb.info
Identification and Characterization of Reaction Intermediates
The transformations of this compound proceed through various short-lived, high-energy reactive intermediates. nih.gov The identification and characterization of these species are crucial for understanding the detailed reaction mechanism.
In conjugate addition reactions, the key intermediate is a metal enolate, which is formed after the nucleophile attacks the β-carbon. oup.com For instance, in a Michael reaction, the addition of a nucleophile generates an enolate ion, which is stabilized by resonance, with the negative charge delocalized between the α-carbon and the carbonyl oxygen. wikipedia.org
The general mechanism is as follows:
Nucleophilic Attack: A nucleophile adds to the β-carbon of the α,β-unsaturated ester.
Enolate Formation: The π-electrons of the double bond shift to the α-carbon, and the carbonyl π-electrons move to the oxygen atom, forming a resonance-stabilized enolate intermediate. ucalgary.ca
Protonation/Trapping: The enolate is then protonated (typically by the solvent or during acidic workup) to give the final neutral product. masterorganicchemistry.com
Alternatively, this enolate intermediate can be "trapped" by another electrophile instead of a proton. youtube.com This tandem conjugate addition-enolate trapping provides a powerful method for vicinal difunctionalization, where new bonds are formed at both the α and β carbons in a controlled manner. wikipedia.org
Spectroscopic methods can sometimes be used to observe these intermediates. For example, NMR spectroscopy has been used to study the formation of copper-alkene π-complexes, which are proposed as the initial intermediates in the conjugate addition of organocuprates. iupac.org In other organocatalytic Michael additions, enamine intermediates, formed from the reaction of an aldehyde with a secondary amine catalyst, have been isolated and characterized. acs.org The specific nature of the intermediate—be it an enolate, an enamine, or a metal complex—depends on the reactants and catalysts employed. rsc.org
Table 3: Intermediates in Reactions of α,β-Unsaturated Esters
| Reaction Type | Key Intermediate | Formation Step | Subsequent Reaction | Characterization Methods |
|---|---|---|---|---|
| Michael Addition (Base-catalyzed) | Enolate Anion | Nucleophilic attack at Cβ | Protonation at Cα | Inferred from mechanism, Trapping experiments |
| Organocuprate Addition | Copper(III) species / Lithium Enolate | Nucleophilic attack of R⁻ at Cβ | Reductive elimination / Protonation | Low-temperature NMR Spectroscopy |
| Photochemical Isomerization | Excited Triplet State | Energy transfer from photosensitizer | Rotation around C=C bond | Laser Flash Photolysis, Kinetic studies |
| Organocatalytic Michael Addition | Enamine | Condensation of aldehyde with amine catalyst | Nucleophilic attack on Michael acceptor | NMR Spectroscopy |
Advanced Analytical Methodologies for Characterization of Ethyl Z 3 Pentenoate
Spectroscopic Characterization Techniques
Spectroscopy is the cornerstone for identifying ethyl (Z)-3-pentenoate, with each method offering unique insights into its molecular architecture.
NMR spectroscopy is the most powerful tool for determining the precise structure and stereochemistry of this compound. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C, a complete picture of the molecule can be assembled.
The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule.
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five chemically non-equivalent sets of protons. The chemical shift (δ), multiplicity, and coupling constants (J) are critical for assignment. The vinylic protons (H-3 and H-4) are particularly diagnostic, with their coupling constant confirming the double bond's geometry. A typical ³J coupling constant for protons in a cis or (Z) configuration is in the range of 5-10 Hz. ucsd.edu
Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-5 (CH₃-C=C) | ~1.70 | Doublet of Triplets | J₅,₄ ≈ 7 Hz, J₅,₃ ≈ 1.5 Hz |
| H-2 (-CH₂-C=O) | ~3.15 | Doublet | J₂,₃ ≈ 7 Hz |
| H-3 (=CH-CH₂) | ~5.60 | Multiplet | J₃,₄ ≈ 10 Hz, J₃,₂ ≈ 7 Hz, J₃,₅ ≈ 1.5 Hz |
| H-4 (=CH-CH₃) | ~5.55 | Multiplet | J₄,₃ ≈ 10 Hz, J₄,₅ ≈ 7 Hz |
| H-1' (O-CH₂-CH₃) | ~4.15 | Quartet | J₁',₂' ≈ 7 Hz |
Carbon-13 (¹³C) NMR: In a proton-decoupled ¹³C NMR spectrum, seven distinct signals are expected, one for each carbon atom. The chemical shifts are indicative of the carbon's hybridization and proximity to electronegative atoms. pressbooks.pub The ester carbonyl carbon is the most deshielded, appearing furthest downfield, while the sp² hybridized carbons of the alkene bond appear in the intermediate region. compoundchem.comoregonstate.edu
Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C=O) | ~171 |
| C-3 (=CH) | ~121 |
| C-4 (=CH) | ~133 |
| C-2 (-CH₂-) | ~39 |
| C-5 (CH₃-C=C) | ~13 |
| C-1' (O-CH₂) | ~60 |
While one-dimensional NMR suggests the structure, two-dimensional (2D) NMR experiments are essential for unambiguous confirmation of the (Z)-stereochemistry. The Nuclear Overhauser Effect (NOE) is a key phenomenon used for this purpose. wikipedia.org NOE occurs between protons that are close in space (<5 Å), regardless of whether they are connected through bonds. libretexts.org
In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks appear between protons that are spatially proximate. For this compound, a significant cross-peak is expected between the vinylic protons H-3 and H-4. This is because, in the (Z) isomer, these two protons are on the same side of the double bond, in close proximity. Conversely, in the (E) isomer, these protons are far apart, and no significant NOE correlation would be observed between them. This clear distinction makes NOESY an invaluable tool for stereochemical assignment of alkenes. stackexchange.comyoutube.com
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is characterized by several key absorption bands. libretexts.orglibretexts.org
The most prominent feature is the strong, sharp absorption band corresponding to the ester carbonyl (C=O) stretch, which typically appears around 1735-1750 cm⁻¹. orgchemboulder.com Other significant absorptions include C-H stretching vibrations from both sp² (alkene) and sp³ (alkyl) carbons, C=C stretching of the alkene, and the characteristic C-O stretches of the ester group. vscht.cz A diagnostically useful, though sometimes weak, band for the (Z)-alkene is the out-of-plane C-H bend, found around 730-665 cm⁻¹.
Characteristic IR Absorptions for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| ~3020 | C-H Stretch | Alkene (=C-H) | Medium |
| 2980-2850 | C-H Stretch | Alkyl (-C-H) | Medium-Strong |
| ~1740 | C=O Stretch | Ester | Strong |
| ~1655 | C=C Stretch | Alkene | Weak-Medium |
| 1300-1000 | C-O Stretch | Ester | Strong |
UV-Vis spectroscopy provides information about electronic transitions within a molecule. The parts of a molecule that absorb UV or visible light are known as chromophores. In this compound, the two isolated chromophores are the carbon-carbon double bond (C=C) and the carbonyl group (C=O).
Because these two chromophores are not conjugated (i.e., not separated by a single bond), their electronic transitions occur at relatively high energies, corresponding to shorter wavelengths in the UV region. uomustansiriyah.edu.iqlibretexts.orgutoronto.ca The spectrum is expected to show two main types of transitions:
A weak absorption band corresponding to the n→π* (non-bonding to anti-bonding pi orbital) transition of the carbonyl group, typically found in the 270-300 nm range. masterorganicchemistry.com
Stronger absorptions for the π→π* transitions of both the alkene and carbonyl groups, which occur at wavelengths below 200 nm and are often inaccessible with standard spectrophotometers. uomustansiriyah.edu.iq
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial information about the structure through analysis of fragmentation patterns. pharmacy180.com
For this compound (molecular formula C₇H₁₂O₂), the high-resolution mass spectrum would show a molecular ion peak (M⁺) at an m/z value corresponding to its exact mass of 128.0837 u.
Common fragmentation pathways for ethyl esters include:
Loss of an ethoxy radical (•OCH₂CH₃): This results in the formation of an acylium ion [M - 45]⁺, which would be a prominent peak.
McLafferty Rearrangement: This is a characteristic fragmentation for esters containing a γ-hydrogen. A six-membered ring transition state leads to the elimination of a neutral alkene (in this case, ethene) and the formation of a radical cation. This would produce a significant peak at m/z = 86.
Alpha-cleavage: Cleavage of the bond adjacent to the carbonyl group can lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a fragment at [M - 29]⁺. nih.govlibretexts.org
Mass Spectrometry (MS)
Chromatographic Separation and Purity Assessment
Chromatography is the cornerstone for isolating this compound and assessing its purity, particularly its isomeric purity.
Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography (GC) is the preferred method for the analysis and purification of volatile compounds like this compound. metwarebio.com Separation in GC is achieved based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a long capillary column. The retention time, the time it takes for the compound to travel through the column, is a characteristic property used for identification when compared against a known standard.
When coupled with a mass spectrometer, GC-MS becomes a definitive identification tool. As components elute from the GC column, they are directly introduced into the ion source of the mass spectrometer. The instrument records a mass spectrum for each eluting peak, allowing for positive identification by comparing the obtained spectrum with reference libraries. diabloanalytical.com This technique is highly effective for both qualitative identification and quantitative analysis of this compound.
High-Performance Liquid Chromatography (HPLC) for Isomeric Purity
While GC is excellent for volatile compounds, High-Performance Liquid Chromatography (HPLC) is a highly versatile technique for separating compounds based on their polarity, including isomers. The key challenge in the synthesis or isolation of this compound is often the separation from its geometric isomer, ethyl (E)-3-pentenoate. nist.govthegoodscentscompany.com
HPLC is particularly well-suited for assessing this isomeric purity. A reversed-phase HPLC method, typically using a C18 column (nonpolar stationary phase) with a polar mobile phase (e.g., a mixture of acetonitrile (B52724) and water), can effectively separate the (Z) and (E) isomers. The slight differences in the three-dimensional structure and polarity between the two isomers cause them to interact differently with the stationary phase, resulting in distinct retention times. By comparing the peak areas in the resulting chromatogram, the relative percentage of each isomer can be accurately determined, thus establishing the isomeric purity of the this compound sample.
Thin-Layer Chromatography (TLC) for Reaction Monitoring
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used extensively in synthetic chemistry to monitor the progress of a reaction. libretexts.orgresearchgate.net In the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product.
The process involves spotting a small amount of the reaction mixture onto a TLC plate (e.g., silica (B1680970) gel) at regular intervals. msu.eduyoutube.com The plate is then placed in a developing chamber with an appropriate solvent system (eluent). The components of the mixture travel up the plate at different rates based on their polarity, resulting in separated spots. By comparing the reaction mixture lane to reference spots of the starting material and the pure product, a chemist can visually assess the reaction's progress. rochester.edu The reaction is deemed complete when the spot corresponding to the starting material has disappeared, and the spot for this compound shows maximum intensity. youtube.com
Advanced Structural Elucidation and Purity Determination Methods
The definitive structural elucidation and comprehensive purity assessment of this compound are achieved not by a single technique but by the synergistic combination of the advanced methodologies described above.
The process begins with chromatographic separation, where GC or HPLC is used to isolate the compound from impurities and isomers. GC-MS provides two critical data points: the retention time, which is characteristic under specific conditions, and the mass spectrum. The mass spectrum confirms the molecular weight (m/z 128) and provides a unique fragmentation pattern that helps piece together the molecule's structure, consistent with an ethyl pentenoate ester. HPLC is the definitive method for determining isomeric purity, quantifying the ratio of the desired (Z) isomer to the unwanted (E) isomer. Throughout a synthesis, TLC serves as a quick and efficient tool for monitoring the reaction's conversion to the final product. libretexts.org Together, these powerful analytical tools provide a complete profile of this compound, confirming its structure and quantifying its purity with a high degree of confidence.
Computational Chemistry and Molecular Modeling Studies of Ethyl Z 3 Pentenoate
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. wikipedia.org It is a widely used approach due to its favorable balance between computational cost and accuracy. arxiv.org For ethyl (Z)-3-pentenoate, DFT calculations can provide fundamental information about its electronic properties, geometry, and energy.
DFT calculations are instrumental in understanding the electronic landscape of this compound. By solving approximations of the Schrödinger equation, these calculations can determine the distribution of electrons within the molecule, which governs its chemical properties and reactivity. kallipos.gr Key parameters derived from these studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical indicator of molecular stability and reactivity; a smaller gap suggests the molecule is more likely to be reactive.
For this compound, the presence of the C=C double bond and the ester functional group creates distinct regions of electron density. The π-bond of the alkene and the lone pairs on the oxygen atoms of the ester group are expected to be significant contributors to the HOMO, making these sites susceptible to electrophilic attack. Conversely, the LUMO is likely to be centered around the π* antibonding orbital of the carbonyl group and the C=C bond, indicating these are the sites for nucleophilic attack. DFT studies can precisely map these orbitals and quantify their energy levels. researchgate.netrsc.org
Furthermore, DFT is used to calculate the total electronic energy, which is essential for comparing the stability of different isomers or conformers. Thermodynamic properties such as enthalpy, Gibbs free energy, and entropy can also be derived from these energetic calculations, providing a comprehensive thermodynamic profile of the molecule. nih.gov
| Parameter | Description | Significance |
|---|---|---|
| Total Electronic Energy | The total energy of the molecule in its ground electronic state. | Used to compare the relative stability of different molecular structures (isomers or conformers). |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons; related to the ionization potential. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons; related to the electron affinity. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Correlates with chemical reactivity and kinetic stability. |
| Dipole Moment | A measure of the net molecular polarity. | Influences intermolecular interactions and solubility. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution, showing electron-rich and electron-poor regions. | Visualizes sites for electrophilic and nucleophilic attack. |
Computational methods are increasingly used to predict spectroscopic data, which is invaluable for structure verification and elucidation. nih.gov DFT calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) for molecules like this compound. The standard procedure involves first performing a geometry optimization of the molecule, often including solvent effects via a model like the Polarizable Continuum Model (PCM). comporgchem.comgithub.io Following optimization, NMR shielding tensors are calculated for each nucleus. These theoretical shielding values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane, TMS), often using a linear scaling approach to correct for systematic errors in the computational method. nih.govnih.gov
For flexible molecules, it is crucial to perform a conformational search to identify all low-energy conformers. The NMR chemical shifts for each conformer are then calculated, and the final predicted spectrum is obtained by averaging the shifts, weighted by their Boltzmann population at a given temperature. nih.gov This approach can help distinguish between isomers and confirm the (Z)-configuration of the double bond in this compound by comparing the calculated shifts with experimental data.
| Step | Computational Method/Technique | Output |
|---|---|---|
| 1. Conformational Search | Molecular Mechanics (e.g., MMFF) or semi-empirical methods. | A set of possible low-energy conformers. |
| 2. Geometry Optimization | DFT (e.g., B3LYP/6-31G*) with a solvent model (e.g., PCM). | Optimized 3D coordinates and relative energies for each conformer. |
| 3. Shielding Tensor Calculation | DFT (e.g., mPW1PW91/6-31+G**) using optimized geometries. | Isotropic shielding values for each ¹H and ¹³C nucleus in each conformer. |
| 4. Conversion to Chemical Shifts | Linear scaling or referencing to a computed standard (TMS). | Predicted chemical shifts (δ) for each nucleus in each conformer. |
| 5. Boltzmann Averaging | Statistical calculation based on the relative energies of conformers. | A single, population-weighted predicted ¹H and ¹³C NMR spectrum. |
The three-dimensional structure of this compound is not rigid; rotation can occur around its single bonds (e.g., C-C and C-O bonds). Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them. The process typically begins with a broad search using computationally less expensive methods like molecular mechanics, followed by geometry optimization of the resulting conformers using a more accurate DFT method, such as B3LYP with a basis set like 6-31G*. mdpi.comcnr.it
For this compound, key rotational degrees of freedom include the torsion angles around the C-C single bond adjacent to the double bond and the C-O single bond of the ester group. The geometry optimization process systematically adjusts the bond lengths, bond angles, and torsion angles to find the structure with the minimum energy on the potential energy surface. researchgate.net The results of this analysis would yield the preferred 3D structure of the molecule and the relative energies of other stable conformers, which is crucial for understanding its physical properties and how it interacts with other molecules. nih.gov
Molecular Dynamics Simulations for Conformational Landscapes
While DFT calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations introduce the element of time and temperature, allowing for the exploration of the molecule's dynamic behavior. nih.gov In an MD simulation, the motion of each atom in this compound would be calculated over time by solving Newton's equations of motion. This provides a trajectory that maps the conformational landscape of the molecule, showing how it flexes, bends, and transitions between different conformations. nih.gov
An MD simulation of this compound would typically place the molecule in a simulated box of solvent (e.g., water or an organic solvent) to mimic solution-phase behavior. Over the course of the simulation (nanoseconds to microseconds), one can observe the full range of accessible conformations and the timescale of transitions between them. This is particularly useful for understanding the flexibility of the ethyl and pentenoate chains and how solvent interactions might influence the preferred molecular shape. The resulting trajectory can be analyzed to generate a free energy landscape, which maps the stability of different conformational states. nih.gov
Computational Insights into Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, providing details that are often impossible to observe experimentally. nih.gov For a reaction involving this compound, such as its hydrolysis, hydrogenation, or epoxidation, DFT calculations can be used to map the entire potential energy surface of the reaction. nih.govresearchgate.net
This involves identifying and calculating the energies of the reactants, products, any intermediates, and, crucially, the transition states (TS). A transition state is the highest energy point along the reaction coordinate and represents the energy barrier that must be overcome for the reaction to proceed. By locating the TS structure and calculating its energy, the activation energy (Ea) can be determined, which is a key factor in predicting the reaction rate. mdpi.com Techniques like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a located transition state correctly connects the desired reactants and products. researchgate.net Such studies would reveal whether a reaction proceeds through a concerted (one-step) or multi-step mechanism and provide a detailed atomic-level picture of bond-breaking and bond-forming processes. nih.gov
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. researchgate.net These models are built by finding a mathematical relationship between a set of calculated molecular features (descriptors) and an experimentally measured property. nih.gov
While no specific QSAR/QSPR model for this compound is prominently published, it could be included in a dataset of similar compounds (e.g., unsaturated esters, aliphatic esters) to develop a predictive model. qsardb.orgnih.gov To do this, a range of molecular descriptors for this compound would be calculated. These descriptors fall into several categories:
Constitutional (1D/2D): Molecular weight, atom counts, bond counts.
Topological (2D): Indices that describe molecular branching and shape.
Geometrical (3D): Molecular surface area, volume, and other shape-related parameters. mdpi.com
Quantum Chemical (3D): HOMO/LUMO energies, dipole moment, atomic charges calculated via methods like DFT.
Once calculated, these descriptors would be used as independent variables in a regression analysis (e.g., Partial Least Squares) to build a model that correlates them with a dependent variable, such as toxicity, boiling point, or receptor binding affinity. nih.gov The resulting model could then be used to predict the properties of new or untested compounds with similar structures.
| Descriptor Class | Example Descriptors | Information Encoded |
|---|---|---|
| Constitutional | Molecular Weight, Number of Rotatable Bonds | Basic molecular composition and flexibility. |
| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular size, branching, and complexity of the carbon skeleton. |
| Geometrical | Van der Waals Volume, Solvent Accessible Surface Area | The 3D size and shape of the molecule. |
| Physicochemical | LogP (octanol-water partition coefficient), Molar Refractivity | Lipophilicity and polarizability. |
| Quantum Chemical | HOMO/LUMO energies, Dipole Moment, Partial Atomic Charges | Electronic properties, polarity, and sites for electrostatic interactions. |
Applications and Role in Advanced Organic Synthesis Research
Function as a Key Building Block and Versatile Synthetic Intermediate
Ethyl (Z)-3-pentenoate possesses two primary reactive sites amenable to synthetic transformations: the ester functionality and the cis-configured carbon-carbon double bond. The ester can undergo typical reactions such as hydrolysis, transesterification, amidation, and reduction to the corresponding alcohol. The double bond is susceptible to a variety of addition reactions, including hydrogenation and halogenation.
However, in the broader context of organic synthesis, it is not widely cited as a preferred starting material or a "key" building block for the synthesis of complex molecules. Synthetic chemists often have access to a wide range of other unsaturated esters that may offer greater reactivity, stereocontrol, or commercial availability for specific synthetic goals.
Strategies for Incorporation into Complex Molecular Architectures
The theoretical incorporation of the this compound fragment into larger molecules could be achieved through several established synthetic methodologies. For instance, the double bond could participate in cycloaddition reactions, such as the Diels-Alder reaction, or be cleaved via ozonolysis to yield smaller, functionalized fragments. The ester group provides a handle for chain extension or for linking the five-carbon backbone to other molecular scaffolds.
Despite these theoretical possibilities, the scientific literature does not provide a significant number of examples where this compound has been strategically employed for the construction of intricate molecular frameworks.
Development of Novel Catalytic Systems Utilizing this compound
The development of novel catalytic systems is a cornerstone of modern organic chemistry. Such systems are often designed to achieve high levels of chemo-, regio-, and stereoselectivity. While the double bond in this compound could theoretically serve as a substrate for various catalytic transformations, such as asymmetric hydrogenation or metathesis, there is a lack of specific research detailing the development of new catalysts where this particular molecule is the primary substrate of interest. Research in catalysis tends to focus on more broadly applicable substrates or those that present unique challenges in stereocontrol.
Synthesis of Biologically Relevant Molecules and Specialty Chemicals (e.g., flavor compounds, synthetic analogues)
Esters with similar structures, such as ethyl (Z)-3-hexenoate, are known to be used in the flavor and fragrance industry. This suggests a potential, though not extensively documented, application for this compound as a specialty chemical in this sector. Its organoleptic properties would be of primary interest in this context.
However, beyond this speculative application, there is a dearth of published research demonstrating the use of this compound as a precursor for the synthesis of specific biologically active molecules or complex synthetic analogues. The total synthesis of natural products, for example, typically employs more complex or strategically functionalized building blocks.
Environmental Fate and Degradation Mechanisms of Ethyl Z 3 Pentenoate
Biodegradation Mechanisms
Biodegradation is the breakdown of organic matter by microorganisms and is a primary pathway for the environmental degradation of many organic chemicals.
The biodegradation of ethyl (Z)-3-pentenoate is expected to be a significant environmental fate process. Research on analogous compounds has shown that unsaturated esters are often degraded more rapidly than their saturated counterparts in environmental matrices like marine sediment. researchgate.net The initial and most critical step in the biodegradation of an ester is the enzymatic hydrolysis of the ester bond. nih.gov
This process yields ethanol (B145695) and (Z)-3-pentenoic acid. Both of these metabolites are generally amenable to further microbial degradation.
While specific microorganisms capable of degrading this compound have not been explicitly identified, bacteria from genera known for their broad metabolic capabilities are likely candidates. Genera such as Pseudomonas, Burkholderia, and Sphingomonas have been identified in the degradation of other complex organic acids and are plausible degraders. nih.gov Anaerobic degradation of the unsaturated fatty acid component could also occur by consortia involving bacteria from the family Syntrophomonadaceae. researchgate.net
The key enzymes initiating the biotransformation of this compound are hydrolases, specifically esterases and lipases. nih.gov These enzymes catalyze the cleavage of the ester bond.
Esterases: These enzymes are ubiquitous in microorganisms and are responsible for the hydrolysis of a wide range of esters. The degradation of industrial esters, such as phthalates, is known to proceed through the action of esterases as the first step. nih.gov
Lipases: A subclass of esterases, lipases are also capable of hydrolyzing ester bonds. Lipases, such as that from Rhizopus delemar, have been used to evaluate the biodegradability of unsaturated polyesters. researcher.life
The enzymatic reaction is highly efficient and specific, converting the parent ester into its alcohol and carboxylic acid components, which can then enter central metabolic pathways.
Table 2: Key Enzymes in the Biotransformation of this compound
| Enzyme Class | Specific Enzyme Type | Role in Degradation | Typical Microbial Source |
|---|---|---|---|
| Hydrolases | Carboxylesterases | Catalyze the hydrolysis of the ester bond to produce ethanol and (Z)-3-pentenoic acid. nih.gov | Bacteria (Pseudomonas, Bacillus), Fungi, Plants, Animals |
| Lipases | Catalyze the hydrolysis of ester bonds, particularly effective at the oil-water interface. researcher.life | Bacteria (Pseudomonas), Fungi (Rhizopus, Candida) |
As established, the initial biodegradation step yields two primary metabolites: ethanol and (Z)-3-pentenoic acid.
Ethanol: This is a simple alcohol that is readily metabolized by a vast array of microorganisms through oxidation to acetaldehyde (B116499) and then to acetyl-CoA, which enters the citric acid cycle for energy production.
(Z)-3-Pentenoic Acid: This is an unsaturated five-carbon fatty acid. Its fate in microbial metabolism is predicted to follow the β-oxidation pathway, which is the primary mechanism for breaking down fatty acids. nih.gov The process for (Z)-3-pentenoic acid would involve:
Activation to its coenzyme A (CoA) derivative, (Z)-3-pentenoyl-CoA.
Isomerization of the double bond from the 3-position to the 2-position, a necessary step for the β-oxidation machinery to proceed.
Subsequent rounds of β-oxidation would cleave two-carbon units in the form of acetyl-CoA, which can then be utilized by the microorganism for energy and biosynthesis.
The metabolism of the structurally similar 4-pentenoic acid has been shown to proceed via β-oxidation, supporting this predicted pathway. nih.gov Therefore, it is anticipated that this compound can be completely mineralized to carbon dioxide and water by microbial communities in the environment.
Emerging Research Directions and Future Perspectives on Ethyl Z 3 Pentenoate
Exploration of Novel and Efficient Synthetic Methodologies
The stereoselective synthesis of (Z)-alkenes remains a significant challenge in organic chemistry, as the (Z)-isomer is often thermodynamically less stable than its (E)-counterpart. nih.gov Consequently, the development of novel and efficient methodologies for the synthesis of ethyl (Z)-3-pentenoate with high stereoselectivity is a primary research focus.
Recent advancements have moved beyond traditional methods to embrace more sophisticated catalytic systems. nih.gov Kinetically controlled catalytic cross-metathesis reactions have emerged as a powerful tool for generating (Z)-α,β-unsaturated esters with high selectivity. nih.gov The use of specific molybdenum or ruthenium catalysts can facilitate this transformation, offering a valuable alternative to classical Wittig-type reactions or the partial hydrogenation of alkynes. nih.gov Another promising strategy is the Julia-Kocienski olefination, which has been traditionally favored for E-selective synthesis. However, recent modifications, such as the use of N-sulfonylimines as electrophilic partners, have demonstrated exceptionally high Z-selectivity (Z ratio >99:1) for a broad range of substrates. researchgate.netchemrxiv.org
Furthermore, photoinduced, nickel-catalyzed enantioselective C(sp3)–H alkenylation presents a stereodivergent approach, allowing for the synthesis of both enantioenriched (Z)- and (E)-alkenes. acs.org Silver-catalyzed hydroalkylation of terminal alkynes has also been shown to produce isomerically pure (Z)-alkenes with a Z:E ratio greater than 300:1. acs.org A chemo-enzymatic approach, combining a carboxylic acid reductase with a subsequent Wittig reaction, offers a novel route to α,β-unsaturated esters. nih.gov
Table 1: Comparison of Modern Synthetic Methodologies for (Z)-α,β-Unsaturated Esters
| Methodology | Key Features | Stereoselectivity (Z:E) | Advantages | Challenges |
| Catalytic Cross-Metathesis | Molybdenum or Ruthenium catalysts | High Z-selectivity | Complementary to classical methods | Catalyst sensitivity and cost |
| Modified Julia-Kocienski Olefination | Use of N-sulfonylimines | >99:1 | Broad substrate scope, mild conditions | Stoichiometric reagents may be required |
| Photoinduced Ni-Catalysis | Enantioselective C–H activation | Stereodivergent (both Z and E) | Access to enantioenriched products | Requires photochemical setup |
| Silver-Catalyzed Hydroalkylation | Hydroalkylation of terminal alkynes | >300:1 | High isomeric purity | Substrate scope may be limited |
| Chemo-enzymatic Synthesis | Carboxylic acid reductase and Wittig reaction | Dependent on Wittig conditions | Utilizes renewable resources | Requires optimization of enzymatic step |
Advanced Integration of Spectroscopic and Computational Techniques for Comprehensive Understanding
A thorough understanding of the structure, properties, and reactivity of this compound necessitates the integration of advanced spectroscopic and computational techniques. While standard spectroscopic methods like NMR and IR are routinely used for characterization, more sophisticated analyses are providing deeper insights. For instance, detailed NMR studies, including 2D techniques and Nuclear Overhauser Effect (NOE) spectroscopy, are crucial for unambiguously confirming the (Z)-geometry of the double bond.
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanistic details of reactions that produce (Z)-alkenes. researchgate.netchemrxiv.org DFT calculations can help to rationalize the observed stereoselectivities in reactions like the Julia-Kocienski olefination by examining the transition state energies of competing pathways. researchgate.netchemrxiv.org Furthermore, computational studies can predict various molecular properties, such as ionization potential, electron affinity, and reactivity, providing a theoretical framework to understand the behavior of unsaturated esters. researchgate.net The application of an external electric field in computational models has been shown to influence the molecular properties of synthetic esters, which could have implications for their use in materials science. researchgate.net Theoretical investigations into the hydroboration of α,β-unsaturated carbonyl compounds have also provided valuable mechanistic insights. rsc.org
Development of Green and Sustainable Chemical Processes for Industrial Relevance
The principles of green chemistry are increasingly influencing the development of synthetic methodologies for industrially relevant compounds like this compound. Research is focused on minimizing waste, reducing the use of hazardous reagents, and employing renewable resources. One area of exploration is the development of solvent-free or aqueous Wittig reactions, which can significantly reduce the environmental impact compared to traditional methods that use organic solvents. organic-chemistry.org
Biocatalysis offers another promising avenue for the sustainable synthesis of α,β-unsaturated esters. The use of whole-cell biocatalysts or isolated enzymes, such as carboxylic acid reductases, can enable the production of these compounds from renewable feedstocks under mild reaction conditions. nih.govresearchgate.net The development of recyclable catalysts, for instance, ligand-free cobalt-based systems for alkoxycarbonylation, also contributes to the sustainability of these processes. researchgate.net Industrial processes for the production of α,β-unsaturated carboxylic acid esters are also being developed using solid acid catalysts to improve efficiency and reduce corrosive byproducts. google.com
In-depth Elucidation of Structure-Reactivity Relationships and Stereochemical Control
The reactivity of α,β-unsaturated esters like this compound is dictated by the interplay of the conjugated π-system and the electron-withdrawing nature of the ester group. fiveable.meuomosul.edu.iq This electronic arrangement makes the β-carbon susceptible to nucleophilic attack (conjugate addition), a reactivity pattern that is central to many synthetic applications. wikipedia.org The stereochemistry of the double bond also plays a crucial role in determining the molecule's reactivity and the stereochemical outcome of subsequent reactions. wikipedia.org
Understanding the factors that govern stereochemical control is paramount for the selective synthesis of the (Z)-isomer. researchgate.net In reactions like the Wittig olefination, the choice of ylide (stabilized vs. non-stabilized), solvent, and additives can significantly influence the E/Z ratio of the product. acs.org Similarly, in the Julia-Kocienski olefination, the stereoselectivity is often determined during the initial addition step, and mechanistic studies are crucial for optimizing conditions for high Z-selectivity. mdpi.com The development of stereodivergent methods that can selectively produce either the (Z)- or (E)-isomer from a common precursor is a particularly active area of research. acs.org A deeper understanding of these structure-reactivity relationships will enable the more precise and predictable synthesis of complex molecules containing the this compound motif.
Expanding the Scope of Applications in Emerging Fields of Chemical Research
While α,β-unsaturated esters are well-established as versatile intermediates in organic synthesis, ongoing research is expanding their applications into new and emerging fields. The unique electronic and structural properties of these compounds make them attractive candidates for the development of novel materials. For example, their susceptibility to polymerization makes them potential monomers for the synthesis of new polymers with tailored properties. wikipedia.org
The introduction of specific functional groups onto the this compound scaffold could lead to the development of molecules with interesting biological activities or applications in medicinal chemistry. The conjugated system also imparts specific photophysical properties, suggesting potential applications in areas such as photochemistry and materials science. For instance, the photoenolization of α,β-unsaturated esters has been explored for enantioselective contra-thermodynamic positional isomerization, opening up new avenues for asymmetric synthesis. acs.org As our understanding of the fundamental properties of this compound and related compounds grows, so too will the scope of their applications in diverse areas of chemical research.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for ethyl (Z)-3-pentenoate, and how can reaction conditions be optimized for yield and stereoselectivity?
- Methodological Answer : this compound can be synthesized via esterification of (Z)-3-pentenoic acid with ethanol using acid catalysts (e.g., H₂SO₄) or via Wittig reactions with appropriate aldehydes and phosphonium ylides. Optimization involves adjusting solvent polarity, temperature (e.g., 40–60°C for esterification), and catalyst loading. Purification via fractional distillation or preparative HPLC ensures stereochemical integrity . Monitoring reaction progress with thin-layer chromatography (TLC) or gas chromatography (GC) is critical for yield optimization.
Q. Which spectroscopic methods are most effective for characterizing this compound, and how should data be interpreted to confirm structure and purity?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the Z-configuration, with characteristic coupling constants (J = 10–12 Hz for cis alkenes). Infrared (IR) spectroscopy identifies ester carbonyl stretches (~1740 cm⁻¹). Gas chromatography-mass spectrometry (GC-MS) verifies purity and molecular ion peaks (m/z 128 for the parent ion). Cross-referencing with databases like NIST Chemistry WebBook (though isomer-specific data may require extrapolation) ensures accuracy .
Q. What are the key stability considerations for this compound under various storage and experimental conditions?
- Methodological Answer : Stability studies should assess thermal decomposition (via thermogravimetric analysis, TGA), photolytic degradation (UV-Vis exposure), and hydrolytic susceptibility (pH-dependent kinetics). Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent isomerization. Accelerated aging experiments (e.g., 40°C/75% relative humidity) model long-term stability .
Advanced Research Questions
Q. How can kinetic and mechanistic studies elucidate the reaction pathways of this compound in organic synthesis?
- Methodological Answer : Use kinetic isotope effects (KIE) and deuterium labeling to trace hydrogen transfer in reactions like hydrogenation or cycloadditions. In situ Fourier-transform infrared (FTIR) or Raman spectroscopy monitors intermediate formation. Computational tools (e.g., Gaussian) model transition states, while stopped-flow techniques capture rapid equilibria .
Q. What computational chemistry approaches are suitable for predicting the isomerization behavior of this compound, and how can theoretical data be validated experimentally?
- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) predict activation energies for Z→E isomerization. Compare theoretical NMR chemical shifts with experimental data to validate models. Differential scanning calorimetry (DSC) measures thermal isomerization thresholds, while variable-temperature NMR tracks dynamic behavior .
Q. How should researchers resolve contradictions in reported thermodynamic properties of this compound across different studies?
- Methodological Answer : Conduct a meta-analysis of literature data, prioritizing studies with detailed experimental protocols (e.g., calorimetry vs. computational estimates). Replicate key measurements under standardized conditions (e.g., IUPAC-recommended methods). Use error-propagation analysis to identify methodological inconsistencies, such as impurities in sample preparation or instrument calibration drift .
Data Presentation and Validation
- For all studies , adhere to IUPAC guidelines for reporting experimental data, including uncertainties and significant figures. Raw datasets should be archived in repositories like Zenodo, with metadata describing instrumentation and calibration protocols .
- Statistical analysis : Apply ANOVA or t-tests to compare replicates, and use principal component analysis (PCA) for multivariate datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
